molecular formula C6H3Br2Cl2N B13098716 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine

2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine

Cat. No.: B13098716
M. Wt: 319.81 g/mol
InChI Key: UYARDOZUCYVRLW-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-(chloromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is unique due to the presence of multiple halogen atoms and a chloromethyl group, which confer distinct reactivity and bioactivity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C6H3Br2Cl2N

Molecular Weight

319.81 g/mol

IUPAC Name

2,6-dibromo-3-chloro-5-(chloromethyl)pyridine

InChI

InChI=1S/C6H3Br2Cl2N/c7-5-3(2-9)1-4(10)6(8)11-5/h1H,2H2

InChI Key

UYARDOZUCYVRLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Br)Br)CCl

Origin of Product

United States

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